methyl 3-(4-fluoro-3-nitrophenyl)propanoate

Description

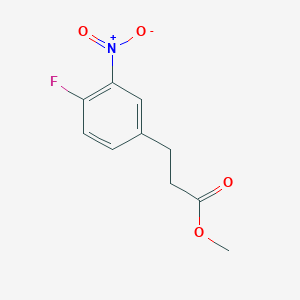

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is an aromatic ester featuring a phenyl ring substituted with a fluorine atom at the para-position and a nitro group at the meta-position.

Properties

IUPAC Name |

methyl 3-(4-fluoro-3-nitrophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO4/c1-16-10(13)5-3-7-2-4-8(11)9(6-7)12(14)15/h2,4,6H,3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYSSQZSIUKMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC(=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907602-44-2 | |

| Record name | 3-(4-fluoro-3-nitrophenyl)propionic acid methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nucleophilic Substitution Using Potassium tert-Butoxide in DMF

A high-yield method involves the reaction of o-fluoronitrobenzene with ethyl-2-chloropropionate in the presence of potassium tert-butoxide in N,N-dimethylformamide (DMF) at low temperatures (-45 °C) under an inert atmosphere (nitrogen). The reaction proceeds rapidly (around 15 minutes) to give ethyl 2-(3-fluoro-4-nitrophenyl)propanoate with a yield of approximately 96%. After reaction completion, the mixture is acidified and extracted with ethyl acetate, followed by washing with water and brine, drying, and concentration under vacuum to isolate the product.

Reaction conditions summary:

| Reagents | Conditions | Yield |

|---|---|---|

| o-Fluoronitrobenzene + ethyl-2-chloropropionate | K tert-butoxide, DMF, -45 °C, 15 min, inert atmosphere | 96% |

Preparation via Methyl 2-Cyano Propionate and 2,4-Difluoronitrobenzene

An alternative and versatile method involves the reaction of 2,4-difluoronitrobenzene with methyl 2-cyano propionate in DMF under alkaline conditions (sodium hydroxide) at 0–10 °C, followed by stirring at room temperature overnight. This nucleophilic aromatic substitution replaces one fluorine atom with the cyano propionate moiety, forming methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano propionate, a closely related intermediate.

This intermediate can then be converted to the target this compound by hydrolysis or further chemical transformations.

| Step | Conditions | Notes |

|---|---|---|

| Reaction of 2,4-difluoronitrobenzene with methyl 2-cyano acetate | DMF, NaOH, 0–10 °C, N2 atmosphere, overnight stirring | Formation of cyano-substituted intermediate |

| Acidification and extraction | Dilute mineral acid, ethyl acetate extraction | Isolation of product as oil |

Alkylation of Methyl 2-(3-Fluoro-4-nitrophenyl)-2-cyano Acetate

Methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano acetate can be converted to methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano propionate by alkylation using dimethyl sulfate in tetrahydrofuran (THF) in the presence of sodium hydroxide at 0 °C, followed by reflux for several hours. This step extends the carbon chain and introduces the propanoate moiety.

Summary of Key Experimental Examples

| Example No. | Reaction Description | Reagents & Conditions | Product & Yield/Physical State |

|---|---|---|---|

| 1 | Reaction of 2,4-difluoronitrobenzene with methyl cyano acetate in DMF with NaOH | 0–10 °C, N2 atmosphere, overnight stirring, acidification, ethyl acetate extraction | Methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano acetate, oil (150 g) |

| 2 | Alkylation of methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano acetate with dimethyl sulfate in THF | 0 °C addition, reflux 8 hours, acid workup, ethyl acetate extraction | Crude methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano propionate (oil) |

| 3 | Nucleophilic substitution of 2,4-difluoronitrobenzene with methyl 2-cyanopropionate in DMF with NaOH | Ice bath 30 min, room temperature overnight, ethyl acetate extraction | Oil product |

| 4 | Hydrogenation of methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano propionate over Pt/C catalyst in methanol | 20–25 psi H2, Parr vessel, filtration, vacuum concentration | Methyl 2-(4-amino-3-fluorophenyl)-2-cyano propionate, solid, mp > 207 °C |

Research Findings and Analysis

Reaction Efficiency: The nucleophilic aromatic substitution reactions proceed efficiently under mild conditions with strong bases and aprotic solvents, yielding high purity products suitable for further transformations.

Intermediate Stability: The cyano-substituted intermediates such as methyl 2-(3-fluoro-4-nitrophenyl)-2-cyano propionate are stable oils, which can be stored and purified readily, in contrast to some air-sensitive analogs reported in literature.

Reaction Selectivity: The fluorine atom ortho to the nitro group is selectively substituted due to the activating effect of the nitro group, facilitating regioselective synthesis.

Scalability: Reported methods utilize commercially available reagents and standard laboratory conditions, indicating potential for scale-up in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in methyl 3-(4-fluoro-3-nitrophenyl)propanoate can undergo reduction to form the corresponding amine.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

Reduction of Nitro Group: 3-(4-Fluoro-3-amino-phenyl)-propionic acid methyl ester.

Hydrolysis of Ester Group: 3-(4-Fluoro-3-nitro-phenyl)-propionic acid.

Substitution of Fluoro Group: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(4-fluoro-3-nitrophenyl)propanoate is used in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-fluoro-3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid, which can interact with enzymes and other proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares methyl 3-(4-fluoro-3-nitrophenyl)propanoate with structurally related compounds, emphasizing substituents, molecular weights, and functional groups:

*Calculated from formula C₁₀H₁₀FNO₄. †Calculated from (C₁₁H₁₃ClO₂). ‡Calculated from (C₁₁H₁₃NO₅). §Calculated from (C₁₇H₁₅NO₅).

Electronic Effects and Reactivity

- Nitro and Fluoro Substituents: The nitro group (–NO₂) is a strong electron-withdrawing group (EWG), while fluorine (–F) is a weaker EWG. Together, they direct electrophilic attacks to specific positions on the aromatic ring, enhancing stability against nucleophilic substitution compared to analogs like methyl 3-(3-hydroxyphenyl)propanoate .

- Amino vs. Hydroxy Groups: Methyl 3-amino-3-(4-nitrophenyl)propanoate () exhibits nucleophilic behavior due to the amino group (–NH₂), contrasting with the target compound’s EWGs. This difference impacts their roles in reactions like amidation or condensation .

Biological Activity

Methyl 3-(4-fluoro-3-nitrophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a propanoate group attached to a phenyl ring that is substituted with both a fluoro and a nitro group. This specific arrangement enhances its reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₃FNO₃ |

| CAS Number | 907602-44-2 |

| Functional Groups | Nitro (–NO₂), Fluoro (–F), Ester (–COOCH₃) |

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. The presence of the fluoro and nitro groups may enhance binding affinity to these targets, potentially leading to modulation of various biological pathways. Although detailed mechanisms are not extensively documented, it is hypothesized that the compound may act as an enzyme inhibitor or modulator in biochemical pathways.

Enzyme Inhibition Studies

Recent studies have indicated that compounds with similar structures exhibit significant enzyme inhibition properties. For instance, this compound has been evaluated for its potential to inhibit certain enzymes involved in metabolic processes. The exact enzymes targeted by this compound require further investigation, but preliminary data suggest promising activity in enzyme-catalyzed reactions, particularly those involving ester hydrolysis.

Cytotoxicity Assessment

In vitro assays conducted on related compounds indicate varying degrees of cytotoxicity. For example, certain derivatives showed no inhibitory effects against various tumor cell lines, suggesting a favorable safety profile . Future studies should focus on evaluating the cytotoxic effects of this compound specifically to determine its therapeutic window.

Synthesis and Applications

This compound can be synthesized through several methods, often involving the reaction of appropriate precursors under controlled conditions. The synthesis typically utilizes techniques such as:

- Esterification : Reacting an acid with an alcohol in the presence of an acid catalyst.

- Nitration : Introducing nitro groups via electrophilic aromatic substitution.

These synthetic pathways not only yield the desired compound but also allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

Q & A

Q. What are the recommended synthetic routes for methyl 3-(4-fluoro-3-nitrophenyl)propanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the phenyl ring. A plausible route includes:

Nitration : Introduce the nitro group to 4-fluorophenyl precursors using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize by-products .

Esterification : React the nitrated intermediate with methyl propanoate via acid-catalyzed esterification (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux in anhydrous methanol .

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance nitro group stability), stoichiometric ratios (excess methanol drives esterification), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H NMR (δ ~8.2–8.5 ppm for aromatic protons adjacent to nitro and fluoro groups; δ ~3.6–3.8 ppm for methyl ester) and ¹³C NMR (δ ~165–170 ppm for ester carbonyl) .

- IR Spectroscopy : Peaks at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1730 cm⁻¹ (ester C=O) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray Crystallography : If single crystals are obtained, analyze bond angles and dihedral angles to confirm stereoelectronic effects of nitro and fluoro substituents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : The nitro (-NO₂) and fluoro (-F) groups are strong electron-withdrawing groups (EWGs), activating the phenyl ring for NAS at the meta and para positions relative to the nitro group. Key factors include:

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) to stabilize transition states.

- Nucleophile Selection : Amines or thiols are effective; monitor reaction progress via TLC or HPLC to identify intermediates .

- Kinetic Studies : Employ stopped-flow techniques or DFT calculations to compare activation energies with non-fluorinated analogs .

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

- Methodological Answer : Contradictions often arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%) .

- Compound Purity : Validate via HPLC (≥95% purity) and quantify degradation products under storage (e.g., hydrolysis of the ester group in humid environments) .

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to compare EC₅₀ values across studies .

Q. What strategies optimize the compound’s stability during long-term storage for pharmacological studies?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent photodegradation and oxidation .

- Lyophilization : Convert to a stable lyophilized powder if aqueous solubility is not critical .

- Stability Assays : Monitor via accelerated stability testing (40°C/75% RH for 6 months) and UPLC-MS to track degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.